molecular formula C11H15FN2 B1298237 1-(3-Fluorobenzyl)piperazine CAS No. 55513-19-4

1-(3-Fluorobenzyl)piperazine

Cat. No.: B1298237
CAS No.: 55513-19-4
M. Wt: 194.25 g/mol
InChI Key: ITHBJSRWFNLKIH-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)piperazine is a chemical compound with the molecular formula C11H15FN2. It is a derivative of piperazine, where a fluorobenzyl group is attached to the nitrogen atom of the piperazine ring.

Scientific Research Applications

1-(3-Fluorobenzyl)piperazine has several applications in scientific research:

Mechanism of Action

1-(3-Fluorobenzyl)piperazine is used as a reagent in the preparation of certain derivatives that act as A2B adenosine receptor antagonists . The exact mechanism of action of these compounds is not specified.

Safety and Hazards

1-(3-Fluorobenzyl)piperazine is harmful to aquatic life with long-lasting effects . It should be stored under inert gas and away from air due to its sensitivity to moisture . In case of contact with skin or eyes, or if swallowed or inhaled, medical attention should be sought immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorobenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 3-fluorobenzyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as methanol or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorobenzyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    1-(4-Fluorobenzyl)piperazine: Similar structure but with the fluorine atom at the para position.

    1-(3-Chlorobenzyl)piperazine: Chlorine atom instead of fluorine.

    1-(3-Methylbenzyl)piperazine: Methyl group instead of fluorine.

Uniqueness: 1-(3-Fluorobenzyl)piperazine is unique due to the presence of the fluorine atom at the meta position, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in drug development .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14/h1-3,8,13H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHBJSRWFNLKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358601
Record name 1-(3-Fluorobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55513-19-4
Record name 1-(3-Fluorobenzyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55513-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluorobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Fluorobenzyl)piperazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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